molecular formula C22H31ClN2O4 B6053626 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide

5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide

Cat. No. B6053626
M. Wt: 422.9 g/mol
InChI Key: FBQXGZGCSNUNTQ-UHFFFAOYSA-N
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Description

5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide, also known as BRL-15572, is a selective antagonist of the orexin-1 receptor. Orexins are neuropeptides that regulate various physiological functions such as sleep, appetite, and arousal. The orexin-1 receptor is predominantly expressed in the brain, and its dysfunction has been linked to various disorders such as narcolepsy, obesity, and drug addiction. BRL-15572 has been studied extensively for its potential therapeutic applications in these disorders.

Mechanism of Action

5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide selectively blocks the orexin-1 receptor, which is predominantly expressed in the brain. Orexins are neuropeptides that regulate various physiological functions such as sleep, appetite, and arousal. The dysfunction of orexins has been linked to various disorders such as narcolepsy, obesity, and drug addiction. By blocking the orexin-1 receptor, 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide reduces the symptoms of these disorders.
Biochemical and physiological effects:
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide has been shown to reduce the symptoms of narcolepsy, obesity, and drug addiction in animal models. In a study conducted on rats, 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide was found to reduce the symptoms of narcolepsy by blocking the orexin-1 receptor. In another study, 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide was found to reduce food intake and body weight in obese rats by blocking the orexin-1 receptor. 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide has also been studied for its potential use in drug addiction. In a study conducted on rats, 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide was found to reduce the rewarding effects of cocaine by blocking the orexin-1 receptor.

Advantages and Limitations for Lab Experiments

5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide has several advantages and limitations for lab experiments. One advantage is its selectivity for the orexin-1 receptor, which allows for specific targeting of this receptor. Another advantage is its ability to cross the blood-brain barrier, which allows for its use in studying the central nervous system. One limitation is its potential off-target effects, which may affect the interpretation of the results. Another limitation is its potential toxicity, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide. One direction is to study its potential use in other disorders such as anxiety and depression, which are also regulated by the orexin system. Another direction is to study its potential use in combination therapy with other drugs for the treatment of narcolepsy, obesity, and drug addiction. Additionally, further studies are needed to determine the long-term effects and safety of 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide.

Synthesis Methods

5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide can be synthesized using a multi-step process. The first step involves the reaction between 5-chloro-2-aminobenzamide and 1,4-dioxane-2-carboxaldehyde to form 5-chloro-2-[(1,4-dioxan-2-ylmethyl)amino]benzamide. The second step involves the reaction of the intermediate product with cyclopentylmagnesium bromide to form 5-chloro-2-[(1-cyclopentylmethyl)amino]benzamide. The final step involves the reaction of the intermediate product with piperidine to form 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide.

Scientific Research Applications

5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide has been extensively studied for its potential therapeutic applications in various disorders. In a study conducted on rats, 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide was found to reduce the symptoms of narcolepsy by blocking the orexin-1 receptor. In another study, 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide was found to reduce food intake and body weight in obese rats by blocking the orexin-1 receptor. 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide has also been studied for its potential use in drug addiction. In a study conducted on rats, 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-(1,4-dioxan-2-ylmethyl)benzamide was found to reduce the rewarding effects of cocaine by blocking the orexin-1 receptor.

properties

IUPAC Name

5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1,4-dioxan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31ClN2O4/c23-16-5-6-21(20(13-16)22(26)24-14-19-15-27-11-12-28-19)29-18-7-9-25(10-8-18)17-3-1-2-4-17/h5-6,13,17-19H,1-4,7-12,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBQXGZGCSNUNTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)OC3=C(C=C(C=C3)Cl)C(=O)NCC4COCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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